molecular formula C21H24N2O6S B2508272 3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 921166-39-4

3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2508272
CAS No.: 921166-39-4
M. Wt: 432.49
InChI Key: KDNBYASJGLVEGV-UHFFFAOYSA-N
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Description

The 3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a synthetically designed small molecule based on the versatile thienopyridine scaffold , a class of organic heterocyclic compounds known for their significant pharmacological potential. This particular compound is structurally engineered for exploratory research in medicinal chemistry and drug discovery. Its core structure comprises a thiophene ring fused to a pyridine ring , which is further functionalized with a 3-methoxybenzamido moiety and dual ethyl carboxylate groups. The 4,5,6,7-tetrahydro state of the pyridine ring introduces a partially saturated structure that can influence the molecule's conformation and binding affinity. The strategic incorporation of these substituents makes it a valuable chemical tool for investigating structure-activity relationships (SAR), particularly in the development of protease inhibitors, receptor modulators, and allosteric effectors. Researchers can utilize this compound to probe novel biological pathways or as a key intermediate in the synthesis of more complex chemical entities for targeting specific disease mechanisms . It is supplied exclusively for use in non-clinical laboratory research.

Properties

IUPAC Name

diethyl 2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-4-28-20(25)17-15-9-10-23(21(26)29-5-2)12-16(15)30-19(17)22-18(24)13-7-6-8-14(11-13)27-3/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNBYASJGLVEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroacetate, potassium carbonate, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thienopyridine Core

The following table highlights key structural and physicochemical differences:

Compound Name / CAS Substituents (Position 2) Ester Groups (Positions 3,6) Molecular Weight Melting Point (°C) Key Data Sources
Target Compound (449781-62-8) 3-Methoxybenzamido Diethyl 561.67 Not reported
6-tert-Butyl 3-Ethyl 2-Amino-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3,6-Dicarboxylate (193537-14-3) Amino tert-Butyl (6), Ethyl (3) 280.33 Not reported
Diethyl 2-(Benzo[d]Thiazole-2-Carboxamido)-4,7-Dihydrothieno[2,3-c]Pyridine-3,6(5H)-Dicarboxylate (864926-52-3) Benzo[d]thiazole-2-carboxamido Diethyl 459.54 Not reported
Diethyl 2-Amino-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate (4g) Amino Diethyl 299.1 ([M+1]⁺) 145–147
3-Cyclopentyl 6-Ethenyl 2-[(Thiophen-2-Ylacetyl)Amino]-4,7-Dihydrothieno[2,3-c]Pyridine-3,6(5H)-Dicarboxylate (JN7) Thiophen-2-ylacetyl amino Cyclopentyl (3), Ethenyl (6) 459.54 (predicted) Not reported
Key Observations:

Thiophen-2-ylacetyl in JN7 may enhance lipophilicity compared to the target compound’s methoxybenzamido group .

Ester Group Effects :

  • Diethyl esters in the target compound balance solubility and metabolic stability.
  • Bulky tert-butyl esters (193537-14-3) likely reduce solubility but improve pharmacokinetic stability .

Biological Activity

3,6-diethyl 2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a synthetic compound belonging to the thienopyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include ethyl chloroacetate and potassium carbonate. The process can be optimized using green chemistry principles to enhance yield while minimizing environmental impact.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to act as an enzyme inhibitor or receptor modulator, potentially disrupting metabolic pathways involved in cancer cell proliferation and survival .

Anticancer Properties

Research indicates that compounds within the thienopyridine family exhibit significant anticancer properties. For instance, studies have shown that similar compounds can lower cancer stem cell (CSC) populations in breast cancer cell lines such as MDA-MB-231 and MCF-7. The cytotoxic effects were evaluated using the MTT assay, demonstrating dose-dependent responses with increased cell death at higher concentrations .

Table 1: Cytotoxicity of Thienopyridine Compounds

CompoundCell LineConcentration (µM)% Cell Viability After 72h
Compound 1MDA-MB-2310.05<50%
Compound 1MCF-72.5<50%

The mechanism behind these effects may involve alterations in glycolytic metabolism and apoptosis induction pathways .

Enzyme Inhibition

In addition to its anticancer properties, this compound may inhibit enzymes involved in critical biochemical pathways. For example, it has been suggested that it could target poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms. Inhibition of PARP leads to impaired DNA repair processes and increased susceptibility to cell death in cancer cells.

Case Studies

Several studies have investigated the effects of similar thienopyridine derivatives on various cancer types:

  • Breast Cancer : A study demonstrated that a related compound significantly reduced CSC populations in MDA-MB-231 cells while inducing apoptosis through metabolic pathway alterations.
  • Lung Cancer : Another investigation showed that thienopyridine derivatives inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.

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